molecular formula C12H10INO2 B15244522 Ethyl 7-iodoquinoline-3-carboxylate

Ethyl 7-iodoquinoline-3-carboxylate

Cat. No.: B15244522
M. Wt: 327.12 g/mol
InChI Key: BNNSUVOHFMXGLS-UHFFFAOYSA-N
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Description

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities. wikipedia.org The functionalization of this core at various positions allows for the fine-tuning of its chemical and physical properties, leading to the creation of a diverse array of molecules.

Quinolines are a class of heterocyclic aromatic organic compounds that are ubiquitous in natural products and bioactive molecules. wikipedia.orgacs.org Their derivatives have found applications as pharmaceuticals, agrochemicals, and functional materials. The development of efficient synthetic methods to access functionalized quinolines is a testament to their importance in modern organic chemistry. acs.org The inherent reactivity of the quinoline ring system, coupled with the ability to introduce various substituents, makes it a valuable synthon for constructing complex molecular frameworks.

The presence of an ester group, specifically at the 3-position of the quinoline ring, provides a versatile handle for further chemical transformations. nih.govacgpubs.org This functional group can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of coupling reactions to form amides, esters, and other derivatives. nih.govnih.gov For instance, the hydrolysis of the ester group in 2-styrylquinoline-3-carboxylate derivatives has been shown to enhance their selectivity as antiproliferative agents. nih.gov Furthermore, the ester can be reduced or undergo reactions with organometallic reagents, expanding the synthetic utility of the quinoline-3-carboxylate scaffold. acgpubs.org

The introduction of a halogen atom, particularly iodine, at the C-7 position of the quinoline ring is of significant strategic importance. nih.govresearchgate.net This is primarily due to the ability of the C-I bond to participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. frontiersin.orgwikipedia.orgnih.gov These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents at the C-7 position. wikipedia.orgnih.gov The C-7 position is often a key site for modification to modulate the biological activity of quinoline-based compounds. nih.gov Copper-catalyzed methods have also been developed for the halogenation of quinolines at the C-5 and C-7 positions using inexpensive sodium halides. rsc.orgresearchgate.net

Ethyl 7-iodoquinoline-3-carboxylate integrates the key features of a quinoline core, a modifiable ester group, and a reactive iodine atom, making it a highly valuable building block in advanced synthetic strategies. researchgate.net Its utility has been demonstrated in the synthesis of potent inhibitors of the bc1 complex of P. falciparum, the causative agent of malaria. researchgate.net The synthesis of this compound itself can be achieved through various routes, including the Friedländer reaction. researchgate.net The combination of the reactive sites on this molecule allows for a sequential and controlled functionalization, enabling the construction of complex and diverse molecular architectures for various applications in drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10INO2

Molecular Weight

327.12 g/mol

IUPAC Name

ethyl 7-iodoquinoline-3-carboxylate

InChI

InChI=1S/C12H10INO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3

InChI Key

BNNSUVOHFMXGLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)I

Origin of Product

United States

Reactivity and Functional Group Transformations of Ethyl 7 Iodoquinoline 3 Carboxylate

Cross-Coupling Reactions at the C-7 Position

The carbon-iodine bond at the C-7 position of ethyl 7-iodoquinoline-3-carboxylate is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes it an excellent handle for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds under mild and chemoselective conditions. wikipedia.org These reactions typically involve a catalytic cycle that includes oxidative addition of the palladium(0) catalyst to an organic halide, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the active catalyst. youtube.com For substrates like this compound, the C-7 iodo group readily undergoes oxidative addition to a Pd(0) complex, initiating the catalytic cycle for various coupling reactions.

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate. wikipedia.org This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. wikipedia.orgyoutube.com

In the context of substituted quinolines, the Suzuki reaction has proven to be highly effective. Research on related 7-chloro-4-iodoquinoline (B1588978) has demonstrated that the reaction with arylboronic acids occurs with high regioselectivity. dntb.gov.ua The palladium catalyst preferentially reacts with the more reactive carbon-iodine bond at the C-4 position, leaving the C-7 chloro group intact. dntb.gov.ua This finding strongly suggests that for this compound, a Suzuki-Miyaura coupling would proceed selectively at the C-7 position to furnish ethyl 7-arylquinoline-3-carboxylate derivatives. The general conditions for such a transformation would involve a palladium catalyst, a base (like sodium carbonate or potassium phosphate), and a suitable solvent.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Parameter Condition
Catalyst Pd(OAc)₂, Pd(PPh₃)₄
Ligand PPh₃, SPhos, XPhos
Base K₂CO₃, K₃PO₄, Na₂CO₃
Boron Reagent Arylboronic acids, Hetarylboronic acids
Solvent Toluene, DMF, Water

| Temperature | Room Temperature to 100 °C |

An efficient synthesis of 3-(Het)arylanthranilic acids has been achieved via a Suzuki cross-coupling reaction of 7-iodoisatin with (Het)arylboronic acids in water, further highlighting the utility of the 7-iodo substituent in similar heterocyclic systems for creating C-C bonds. nih.gov

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is another cornerstone of palladium-catalyzed cross-coupling chemistry, specifically for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically co-catalyzed by a copper(I) salt and run in the presence of an amine base, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org

The C-7 iodo group of this compound is an ideal electrophilic partner for the Sonogashira reaction. This transformation would lead to the synthesis of ethyl 7-alkynylquinoline-3-carboxylates, which are valuable precursors for more complex heterocyclic structures through subsequent cyclization reactions. The reaction proceeds under mild conditions, often at room temperature. wikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates. researchgate.net

Table 2: Typical Reagents for Sonogashira Coupling

Component Example Reagents
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(OAc)₂
Copper Co-catalyst CuI
Ligand PPh₃, N-Heterocyclic Carbenes (NHCs)
Base Triethylamine (B128534) (Et₃N), Diethylamine (Et₂NH)
Alkyne Phenylacetylene, Trimethylsilylacetylene

| Solvent | DMF, THF, Et₃N |

Studies on the acyl Sonogashira reaction, where an acyl halide couples with a terminal alkyne, demonstrate the robustness of this method for creating alkynyl ketones. mdpi.comnih.gov By analogy, the coupling of this compound with various terminal alkynes is expected to be a high-yielding and versatile transformation.

Aminocarbonylation and Aryloxycarbonylation Reactions

Palladium-catalyzed carbonylation reactions introduce a carbonyl group (CO) into an organic molecule. When performed in the presence of nucleophiles like amines (aminocarbonylation) or alcohols/phenols (alkoxy/aryloxycarbonylation), they provide direct access to amides and esters, respectively. The reaction of an aryl iodide with carbon monoxide and an amine, catalyzed by a palladium complex, is a common method for synthesizing amides.

While specific studies on the aminocarbonylation of this compound are not prevalent, research on related 7-iodoindole derivatives has shown that palladium-catalyzed aminocarbonylation proceeds selectively at the C-7 position. This allows for the synthesis of indol-7-ylglyoxylamides, demonstrating that the 7-iodo functionality is amenable to this transformation. This suggests that this compound would similarly react with carbon monoxide and various primary or secondary amines to yield the corresponding ethyl 7-(aminocarbonyl)quinoline-3-carboxylates.

Nucleophilic Substitution Reactions at the C-4 Position

The C-4 position of the quinoline (B57606) ring is susceptible to nucleophilic attack, particularly when a good leaving group, such as a halogen, is present.

Displacement of Chloride in 4-Chloroquinolines

To discuss reactivity at the C-4 position, we consider the precursor molecule, ethyl 4-chloro-7-iodoquinoline-3-carboxylate. The chlorine atom at the C-4 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom and the ester group. This allows for the displacement of the chloride by a variety of nucleophiles.

For instance, studies on 4,7-dichloroquinoline (B193633) show that the C-4 chloride is significantly more reactive towards nucleophilic substitution than the C-7 chloride. This inherent reactivity allows for selective functionalization at the C-4 position. Amines, in particular, are effective nucleophiles for displacing the 4-chloro substituent. The reaction of ethyl 4-chloro-7-iodoquinoline-3-carboxylate with primary or secondary amines would be expected to proceed smoothly, often without a catalyst, to afford the corresponding ethyl 4-amino-7-iodoquinoline-3-carboxylate derivatives. This type of reaction is fundamental in the synthesis of many biologically active quinolines.

Table 3: Compounds Mentioned in this Article

Compound Name
This compound
Ethyl 4-chloro-7-iodoquinoline-3-carboxylate
Ethyl 7-arylquinoline-3-carboxylate
Ethyl 7-alkynylquinoline-3-carboxylate
Ethyl 7-(aminocarbonyl)quinoline-3-carboxylate
Ethyl 4-amino-7-iodoquinoline-3-carboxylate
7-chloro-4-iodoquinoline
4,7-dichloroquinoline
7-iodoisatin
Phenylboronic acid
Phenylacetylene
Trimethylsilylacetylene
Sodium carbonate
Potassium phosphate
Palladium acetate (B1210297) (Pd(OAc)₂)
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Triphenylphosphine (PPh₃)
SPhos
XPhos
Copper(I) iodide (CuI)
Triethylamine (Et₃N)
Diethylamine (Et₂NH)

Williamson Ether Synthesis with Phenols

The direct reaction of aryl halides with alkoxides or phenoxides via a bimolecular nucleophilic substitution (SN2) mechanism, characteristic of the classical Williamson ether synthesis, is generally not feasible due to the electronic configuration of the sp²-hybridized carbon of the aromatic ring. For a substrate like this compound, the formation of an ether linkage at the C-7 position with a phenol (B47542) is typically achieved through a modified approach known as the Ullmann condensation or Ullmann-type reaction. researchgate.netorganic-chemistry.orgresearchgate.net

The Ullmann ether synthesis involves the copper-catalyzed coupling of an aryl halide with an alcohol or a phenol. researchgate.netorganic-chemistry.org For this compound, the C-7 iodo group is an excellent leaving group for this transformation, generally showing higher reactivity than the corresponding aryl bromides or chlorides. The reaction is typically carried out by heating the 7-iodoquinoline (B1603053) derivative and a phenol in the presence of a copper catalyst and a base. organic-chemistry.orgnih.gov

Common conditions for the Ullmann-type ether synthesis include:

Catalyst: Copper salts such as CuI, Cu₂O, or copper powder are traditionally used. Modern protocols may employ soluble copper catalysts with ligands to facilitate the reaction under milder conditions. researchgate.netnih.gov

Base: A base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (B78521) (KOH) is required to deprotonate the phenol, forming the more nucleophilic phenoxide. google.comlibretexts.org

Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methylpyrrolidone (NMP) are often used. libretexts.org

Temperature: The reaction often requires elevated temperatures, typically ranging from 90 °C to over 200 °C, although the use of ligands like N,N-dimethylglycine or picolinic acid can lower the required temperature. organic-chemistry.orgnih.gov

A representative, though generalized, reaction is shown below, illustrating the coupling of this compound with a generic phenol to yield a 7-phenoxy derivative.

Figure 1: Generalized Ullmann condensation of this compound with a phenol.

Transformations Involving the Ester Moiety at C-3

The ethyl carboxylate group at the C-3 position is amenable to several key transformations, including hydrolysis, transesterification, and amidation, which provide access to other important classes of quinoline derivatives.

The hydrolysis of the ethyl ester to the corresponding 7-iodoquinoline-3-carboxylic acid can be accomplished under either acidic or basic conditions. chemguide.co.uk This transformation is a critical step for subsequent reactions, such as amide bond formation.

Acid-Catalyzed Hydrolysis: The ester can be heated under reflux with a dilute mineral acid, such as sulfuric acid or hydrochloric acid, in an aqueous or mixed aqueous-organic solvent system. chemguide.co.uk For instance, a mixture of acetic acid, water, and sulfuric acid has been used to hydrolyze structurally related quinoline carboxylates. The reaction is reversible, so an excess of water is used to drive the equilibrium towards the carboxylic acid product. chemguide.co.uk

Base-Mediated Hydrolysis (Saponification): A more common and often irreversible method is to heat the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). chemguide.co.uk This process, known as saponification, initially yields the carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid precipitates the desired carboxylic acid. chemguide.co.uk This two-step, one-pot procedure is often preferred due to the high yields and ease of product separation. nih.govepo.org

Transesterification: The ethyl group of the ester can be exchanged for other alkyl groups through transesterification. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In a typical procedure, this compound would be treated with a large excess of the desired alcohol (e.g., methanol (B129727) to form the methyl ester) in the presence of a catalytic amount of a strong acid (like H₂SO₄) or a base (like sodium methoxide). google.commasterorganicchemistry.com Using the new alcohol as the solvent helps to drive the reaction to completion. masterorganicchemistry.com

Amidation Reactions: The synthesis of quinoline-3-carboxamides (B1200007) from this compound can be achieved through two main pathways:

Two-Step Procedure (via Carboxylic Acid): The most common method involves the initial hydrolysis of the ethyl ester to 7-iodoquinoline-3-carboxylic acid, as described previously. The resulting carboxylic acid is then coupled with a primary or secondary amine using a peptide coupling agent. mdpi.com Standard coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) or HBTU with a non-nucleophilic base like diisopropylethylamine (DIPEA). researchgate.netorganic-chemistry.orgresearchgate.net

Direct Amidation of the Ester: While less common, direct conversion of the ester to an amide is possible. This avoids the need for hydrolysis and subsequent activation. Recent developments in catalysis have shown that catalysts based on nickel (e.g., Ni(cod)₂/IPr) or Lewis acids like iron(III) chloride can promote the direct amidation of esters with amines, often requiring elevated temperatures. mdpi.com

Other Functionalization Reactions on the Quinoline Ring System

The iodine atom at the C-7 position is a particularly valuable functional group, serving as a versatile handle for introducing a wide array of substituents onto the quinoline ring through palladium-catalyzed cross-coupling reactions. nih.govyoutube.com The high reactivity of the C-I bond makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming new carbon-carbon bonds by coupling the aryl iodide with an organoboron compound, such as a boronic acid or boronic ester. organic-chemistry.org Studies on the related 7-chloro-4-iodoquinoline have demonstrated that Suzuki couplings proceed with high regioselectivity at the iodo-substituted position. nih.govthieme-connect.de Therefore, this compound is expected to react efficiently with various aryl- or vinylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., Na₂CO₃ or K₂CO₃) to yield 7-aryl or 7-vinylquinoline derivatives. organic-chemistry.orgnih.govthieme-connect.de

Heck Reaction: The Heck reaction enables the arylation or vinylation of alkenes. epo.org this compound can be coupled with a variety of alkenes using a palladium catalyst, a base (such as triethylamine), and often a phosphine (B1218219) ligand. chemguide.co.ukepo.orgyoutube.com This reaction typically results in the formation of a new C-C bond at the less substituted carbon of the alkene double bond, affording 7-alkenylquinoline derivatives. youtube.com

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an alkynylated product. beilstein-journals.org The reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of a base, typically an amine like triethylamine or diethylamine, which can also serve as the solvent. beilstein-journals.orgscirp.org This method allows for the direct installation of an alkyne moiety at the C-7 position of the quinoline ring.

Applications in Advanced Organic Synthesis and Building Block Utility

Ethyl 7-Iodoquinoline-3-carboxylate as a Versatile Synthetic Intermediate

The versatility of this compound as a synthetic intermediate stems from its two distinct and orthogonally reactive functional groups: the C7-iodo substituent and the C3-ethyl ester. The carbon-iodine bond at the 7-position is a prime handle for transition-metal-catalyzed cross-coupling reactions. This site allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, making it an ideal position for introducing molecular diversity.

Notably, the iodo group is an excellent leaving group in palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. organic-chemistry.org The Suzuki-Miyaura reaction, for instance, involves coupling with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. youtube.com This method is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups, making it a cornerstone of modern synthetic chemistry.

Simultaneously, the ethyl ester at the 3-position offers another site for chemical elaboration. It can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This carboxylic acid group can then serve as a precursor for a multitude of other functionalities, most commonly through the formation of amides via coupling with various amines. This dual reactivity allows for a modular approach to synthesis, where complex structures can be assembled in a controlled and predictable manner.

Construction of Poly-Functionalized Quinoline (B57606) Frameworks

The strategic positioning of the iodo and ester groups on the quinoline scaffold makes this compound an exemplary starting material for the synthesis of poly-functionalized quinoline derivatives. These derivatives are of significant interest in materials science and medicinal chemistry. The ability to selectively modify both the C7 and C3 positions allows for the generation of molecules with finely tuned electronic, steric, and pharmacokinetic properties.

A typical synthetic strategy involves an initial palladium-catalyzed cross-coupling reaction at the C7-iodo position, followed by modification of the C3-ester. For example, a Suzuki coupling can be used to introduce a range of aryl or heteroaryl substituents at the 7-position. Subsequently, the ester at C3 can be saponified to the carboxylic acid, which can then be coupled with a diverse set of amines to generate a library of amides. This sequential approach provides access to a vast chemical space from a single, readily available precursor. Research has demonstrated the synthesis of complex quinolines, such as 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids, from related poly-functionalized iodoquinoline carboxylates, showcasing the power of this building block approach. researchgate.net

Table 1: Representative Functionalization Reactions for this compound

PositionReaction TypeReagent/CatalystResulting Functional Group
C7Suzuki CouplingR-B(OH)₂, Pd Catalyst, BaseAryl, Heteroaryl, Alkyl (R)
C7Heck CouplingAlkene, Pd Catalyst, BaseAlkenyl
C7Sonogashira CouplingTerminal Alkyne, Pd/Cu CatalystAlkynyl
C3Hydrolysis (Saponification)NaOH or LiOHCarboxylic Acid
C3AmidationR-NH₂, Coupling AgentAmide
C3ReductionLiAlH₄ or DIBAL-HPrimary Alcohol

Synthesis of Fused Heterocyclic Systems (e.g., Pyrroloquinolines)

Beyond simple functionalization, this compound and its derivatives serve as key precursors for the construction of more complex, fused heterocyclic systems. Pyrroloquinolines, which feature a pyrrole (B145914) ring fused to the quinoline framework, are one such class of compounds with significant biological and electronic applications.

The synthesis of these fused systems often involves a multi-step sequence that strategically utilizes the reactivity of the quinoline core and its substituents. For instance, a synthetic route to pyrrolo[3,4-b]quinolines can be envisioned starting from a derivative of ethyl quinoline-3-carboxylate. researchgate.net The general strategy involves installing appropriate functional groups on the quinoline scaffold that can participate in an intramolecular cyclization reaction to form the new pyrrole ring. One reported method involves the reaction between ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate and various amines, which proceeds through an intermolecular C-N bond formation followed by an in situ intramolecular cyclization to yield the fused pyrrolo[3,4-b]quinolin-1-one system. researchgate.net This highlights how the quinoline-3-carboxylate scaffold can be elaborated to create intricate, polycyclic architectures.

Development of Libraries of Substituted Quinoline-3-esters for Structure-Activity Relationship (SAR) Studies

In modern drug discovery, the generation of chemical libraries around a privileged scaffold is a fundamental strategy for identifying new therapeutic agents and optimizing their properties. nih.gov Structure-Activity Relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity, rely on the systematic synthesis and screening of analogue libraries.

This compound is an ideal scaffold for this purpose. The 7-iodo position acts as a key diversification point. Using high-throughput parallel synthesis techniques, this single starting material can be reacted with a large array of boronic acids via Suzuki coupling to rapidly generate a library of 7-substituted quinoline-3-esters. nih.gov Each member of the library possesses a unique substituent at the C7-position, allowing for a comprehensive exploration of the SAR at this site.

Furthermore, the C3-ester can be converted into a secondary library of amides or other derivatives, adding another dimension to the SAR investigation. nih.gov This dual-handle approach enables a thorough mapping of the chemical space around the quinoline core. Studies on related iodo-quinolines have successfully employed this library synthesis approach to identify compounds with potent antimicrobial activity, demonstrating the utility of this scaffold in medicinal chemistry research. nih.gov

Table 2: Illustrative Library for SAR Studies based on the this compound Scaffold

Compound IDR¹ Group at C7 (from Suzuki Coupling)R² Group at C3 (from Ester)Biological Activity (Hypothetical IC₅₀, µM)
A-01PhenylOEt10.5
A-024-FluorophenylOEt5.2
A-032-ThienylOEt8.1
A-043-PyridylOEt1.4
B-01PhenylNH-Cyclopropyl7.8
B-024-FluorophenylNH-Cyclopropyl2.5
B-032-ThienylNH-Cyclopropyl4.9
B-043-PyridylNH-Cyclopropyl0.8

This systematic approach allows researchers to quickly identify which structural features are critical for activity, guiding the design of more potent and selective compounds.

Spectroscopic and Theoretical Characterization in Synthetic Research

Structural Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

In the crystallographic analysis of CIQC, the molecule was found to possess a geometry very close to that predicted as the most stable by theoretical calculations. researchgate.net The molecules exhibit perfect C_s symmetry and are organized in stacked layers within the unit cell. researchgate.net The dominant packing motif involves groups of three molecules linked by weak C-H···O hydrogen bonds, demonstrating the importance of these non-covalent interactions in the solid-state architecture. researchgate.net Similar packing features, driven by the interplay of the quinoline (B57606) core and the ethyl ester group, would be anticipated for Ethyl 7-iodoquinoline-3-carboxylate.

Further studies on analogous compounds like Ethyl 2,4-dichloroquinoline-3-carboxylate also highlight key structural features. In this molecule, the quinoline and carboxylate groups are nearly perpendicular, with a dihedral angle of 87.06(19)°. researchgate.netnih.gov The crystal structure is stabilized by very weak C-H···O hydrogen bonds that form chains propagating through the crystal lattice. researchgate.netnih.gov

Table 1: Representative Crystallographic Data for a Substituted Ethyl Quinoline-3-Carboxylate Analogue (Ethyl 2,4-dichloroquinoline-3-carboxylate)

Parameter Value
Chemical Formula C₁₂H₉Cl₂NO₂
Formula Weight 270.11
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.9731 (3)
b (Å) 16.9698 (6)
c (Å) 8.6852 (3)
β (°) 99.438 (2)
Volume (ų) 1158.33 (7)
Z 4

Data sourced from a study on Ethyl 2,4-dichloroquinoline-3-carboxylate, a structural analogue. researchgate.net

Vibrational Spectroscopy for Conformational and Structural Analysis (e.g., FTIR, IR spectra)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Infrared (IR) spectroscopy, is a powerful, non-destructive technique for identifying functional groups and probing the conformational landscape of a molecule. mdpi.com The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and bending modes.

For quinoline derivatives, FTIR spectroscopy is instrumental in confirming the presence of key structural motifs. mdpi.comnih.gov The analysis of Ethyl 4-chloro-7-iodoquinoline-3-carboxylate (CIQC) involved studying the compound in its crystalline phase and as an isolated species in a cryogenic argon matrix, which allows for the identification of different conformers. researchgate.net

The IR spectra of such compounds are typically complex but reveal characteristic bands. mdpi.com The most prominent peak is usually the C=O stretching vibration of the ester group, which is expected in the 1700-1740 cm⁻¹ region. researchgate.net Other significant bands include those for the C-O stretches of the ester, C=C and C=N stretching vibrations within the quinoline ring system (typically 1500-1650 cm⁻¹), and various C-H stretching and bending modes. researchgate.netastrochem.org For instance, studies on 5,8-quinolinedione (B78156) derivatives show that the carbonyl wavelength range of 1700–1650 cm⁻¹ is crucial for analysis. mdpi.com

By comparing experimental spectra with those predicted by computational methods, specific bands can be assigned to different conformers, providing insight into the molecule's flexibility and the relative populations of its various shapes at different temperatures. researchgate.net

Table 2: Typical IR Absorption Bands for an Ethyl Quinoline-3-Carboxylate Structure

Wavenumber (cm⁻¹) Assignment Type of Vibration
~3100-3000 Aromatic C-H Stretching
~2980-2850 Aliphatic C-H (ethyl group) Stretching
~1720 Ester C=O Stretching
~1620 Quinoline Ring C=N Stretching
~1580, ~1500 Quinoline Ring C=C Stretching
~1250 Ester C-O Asymmetric Stretching
~850-750 Aromatic C-H Out-of-plane Bending

Note: These are representative values; exact positions can vary based on substitution and physical state. researchgate.netastrochem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Synthetic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. uncw.edu Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the synthesized structure. uncw.edu

¹H NMR: For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the quinoline ring and the ethyl ester group.

Aromatic Region (δ 7.5-9.5 ppm): The protons on the quinoline core will appear in this region. The H2 and H4 protons are typically the most deshielded due to the influence of the nitrogen atom and the carboxylate group, appearing at the downfield end of the spectrum. The iodine atom at C7 will influence the chemical shifts of the adjacent H6 and H8 protons. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, doublets of doublets) that help in assigning each signal.

Ethyl Group (δ 1.4 and 4.4 ppm): The ethyl ester will produce a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) around δ 4.4 ppm and a triplet for the methyl protons (-CH₃) around δ 1.4 ppm, with a coupling constant (J) of approximately 7 Hz. researchgate.netrsc.org

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom.

Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon is typically found in this downfield region. researchgate.netrsc.org

Aromatic Carbons (δ ~120-150 ppm): The carbons of the quinoline ring appear in this range. The carbon bearing the iodine (C7) will show a signal whose chemical shift is significantly affected by the heavy atom effect. Quaternary carbons (like C3, C4a, and C8a) often have weaker signals. researchgate.net

Ethyl Group Carbons (δ ~61 and ~14 ppm): The methylene carbon (-OCH₂) signal is expected around δ 61 ppm, while the methyl carbon (-CH₃) signal appears upfield around δ 14 ppm. researchgate.netrsc.org

Analysis of related compounds, such as various substituted quinoline derivatives, confirms these general patterns and shows how substituents predictably alter the chemical shifts, providing a reliable method for structural verification. uncw.eduresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

¹H NMR Assignment ¹³C NMR Assignment
~9.3 H-2 ~165 C=O
~8.8 H-4 ~151 C-2
~8.4 H-8 ~148 C-8a
~8.2 H-5 ~139 C-4
~7.8 H-6 ~138 C-6
~4.4 (q) -OCH₂CH₃ ~135 C-5
~1.4 (t) -OCH₂CH₃ ~129 C-8
~127 C-4a
~125 C-3
~98 C-7 (Iodo-substituted)
~62 -OCH₂CH₃
~14 -OCH₂CH₃

Note: These are estimated values based on data from analogous quinoline structures. Actual values may vary. researchgate.netrsc.org

Computational Chemistry Approaches

Computational methods are indispensable in modern chemical research, offering insights that complement experimental data. They are used to predict molecular structures, spectroscopic properties, and reaction energetics.

Density Functional Theory (DFT) Calculations for Conformational Space Analysis

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying medium to large-sized molecules. nih.gov It is particularly effective for analyzing the conformational space of flexible molecules like this compound.

The primary source of conformational flexibility in this molecule is the rotation of the ethyl ester group relative to the plane of the quinoline ring. DFT calculations, often using functionals like B3LYP, can map the potential energy surface for this rotation. researchgate.net In the study of CIQC, DFT calculations were used to identify four distinct stable conformers, corresponding to different orientations of the ester group. researchgate.net These calculations revealed the relative energies of each conformer, with structures having the ester group in a trans configuration (O=C-O-C dihedral angle near 180°) being high-energy forms due to steric hindrance. researchgate.net

Such calculations are crucial for interpreting experimental data, like vibrational spectra, where multiple conformers might coexist and contribute to the observed signals. By calculating the theoretical vibrational frequencies for each stable conformer, a more accurate assignment of the experimental spectrum can be achieved. researchgate.netmdpi.com

Mechanistic Investigations of Key Reaction Pathways

Exploration of Cyclization Mechanisms (e.g., Gould-Jacobs, Friedländer)

The formation of the quinoline (B57606) core of ethyl 7-iodoquinoline-3-carboxylate can be achieved through various cyclization strategies, with the Gould-Jacobs and Friedländer reactions being prominent examples.

The Gould-Jacobs reaction provides a pathway to 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org It commences with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester. wikipedia.org This is followed by a thermal cyclization to form the quinoline ring. ablelab.eu The mechanism initiates with a nucleophilic attack by the amine nitrogen, leading to the formation of a condensation product after the loss of an ethanol (B145695) molecule. wikipedia.org A subsequent 6-electron cyclization and another elimination of ethanol yield the quinoline structure. wikipedia.org The resulting product exists in equilibrium between its keto and enol tautomers. wikipedia.org

The Friedländer synthesis offers another route by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. wikipedia.orgrsc.org This reaction can be catalyzed by acids or bases, or even proceed under catalyst-free conditions in water. wikipedia.orgorganic-chemistry.org Two primary mechanistic pathways are proposed for the Friedländer reaction. wikipedia.org The first involves an initial aldol (B89426) addition, followed by dehydration and then imine formation to yield the quinoline. wikipedia.org The second pathway begins with the formation of a Schiff base, which then undergoes an aldol-type condensation and subsequent elimination to form the final quinoline product. wikipedia.org The efficiency of the Friedländer reaction can be significantly influenced by the choice of catalyst and reaction conditions. For instance, using catalysts like 2,4,6-trichloro-1,3,5-triazine (TCT) can lead to high yields in short reaction times. researchgate.net

Pathways of Palladium-Catalyzed Coupling Reactions

The iodine atom at the 7-position of this compound serves as a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Heck, and Sonogashira couplings, share a common catalytic cycle involving a Pd(0)/Pd(II) interchange. wikipedia.orgyoutube.com

The general mechanism for these coupling reactions can be summarized in three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. wikipedia.orgyoutube.com

Transmetalation (for Suzuki and Stille couplings) or Carbopalladation (for Heck coupling): In the Suzuki reaction, an organoboron compound, activated by a base, transfers its organic group to the palladium center. wikipedia.orgorganic-chemistry.org In the Heck reaction, the alkene substrate coordinates to the palladium and then inserts into the palladium-carbon bond. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgyoutube.com

The Suzuki coupling is widely used to form new carbon-carbon bonds by reacting the iodoquinoline with a boronic acid in the presence of a palladium catalyst and a base. wikipedia.org The base plays a crucial role in activating the boronic acid for transmetalation. organic-chemistry.org

The Heck reaction couples the iodoquinoline with an alkene to form a substituted alkene. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. wikipedia.orgorganic-chemistry.org A variation of the Heck reaction involves a Pd(I)/Pd(III) catalytic cycle, particularly in certain oxidative coupling reactions. nih.gov

The Sonogashira coupling is employed to link the iodoquinoline with a terminal alkyne, a reaction co-catalyzed by palladium and copper. wikipedia.orgorganic-chemistry.org The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org Copper-free Sonogashira variants have also been developed. wikipedia.orgorganic-chemistry.org

Role of Intermediates in Multi-Step Syntheses

Furthermore, in the synthesis of complex molecules derived from this compound, other transient species can play a role. For example, in some quinoline syntheses, imine intermediates are formed in situ, which then undergo further reactions to build the heterocyclic ring. wikipedia.orgpurdue.edu The characterization of such intermediates, though often challenging, can provide valuable insights into the reaction mechanism and help in optimizing the synthetic route.

Influence of Reaction Conditions on Selectivity and Yield

The outcome of the synthesis and subsequent reactions of this compound is highly dependent on the reaction conditions. Factors such as temperature, solvent, catalyst, and base can significantly influence the selectivity and yield of the desired product.

ReactionParameterEffect on Selectivity and Yield
Gould-Jacobs Reaction TemperatureHigher temperatures are generally required for the intramolecular cyclization step and can lead to increased yields and shorter reaction times. ablelab.eu
Friedländer Synthesis CatalystThe choice of catalyst (e.g., acids, bases, or Lewis acids) can dramatically affect the reaction rate and yield. wikipedia.orgnih.gov Catalyst-free conditions in water have also been shown to be effective. organic-chemistry.org
SolventThe polarity of the solvent can influence the reaction efficiency. For instance, water has been shown to enhance the efficiency of the Friedländer reaction compared to ethanol. organic-chemistry.org
Palladium-Catalyzed Coupling SolventThe polarity of the solvent can affect the rate and selectivity. Polar solvents can stabilize polar intermediates and transition states. researchgate.netresearchgate.net For example, in Suzuki couplings, selectivity for different leaving groups can be controlled by solvent polarity. nih.gov
LigandThe choice of phosphine (B1218219) ligand is critical for the stability and activity of the palladium catalyst, impacting the efficiency of the coupling reaction. beilstein-journals.org
BaseThe type and strength of the base are crucial, particularly in Suzuki and Heck reactions, for activating the coupling partners and neutralizing byproducts. wikipedia.orgwikipedia.org

Table 1: Influence of Reaction Conditions on Key Reactions

For instance, in the Gould-Jacobs reaction , increasing the reaction temperature can significantly reduce reaction times and improve product yields. ablelab.eu In the Friedländer synthesis , the use of specific catalysts can be highly effective, and the choice of solvent can also play a major role in the reaction's success. organic-chemistry.orgnih.gov

In palladium-catalyzed coupling reactions , the solvent is a critical parameter. rsc.orgwhiterose.ac.uk The solubility of reactants and the stabilization of catalytic species are key roles of the solvent. researchgate.net The choice of solvent can even dictate the chemoselectivity of a reaction when multiple reactive sites are present. researchgate.netnih.gov The nature of the ligand and the base are also paramount for achieving high yields and selectivity in these coupling reactions. beilstein-journals.orgnih.gov

Future Perspectives and Emerging Research Directions

Sustainable and Green Chemistry Approaches for Synthesis

Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, including high temperatures and the use of strong acids or hazardous reagents. nih.govfrontiersin.org Modern synthetic chemistry is increasingly focused on the development of environmentally benign and sustainable methods. For the synthesis of quinoline derivatives like ethyl 7-iodoquinoline-3-carboxylate, several green chemistry approaches are being explored.

Recent research has highlighted the use of microwave-assisted organic synthesis (MAOS) as a powerful tool for accelerating reaction rates and improving yields in the synthesis of quinoline derivatives. frontiersin.org For instance, microwave irradiation has been successfully employed in the synthesis of quinoline-thiones and other derivatives, often in greener solvents like water, reducing the reliance on volatile organic compounds. frontiersin.org Another promising avenue is the use of nanocatalysts, which offer high catalytic activity and recyclability. Nanoparticles of metals like copper, zinc, and iron have been utilized in one-pot multicomponent reactions to produce various quinoline derivatives with high efficiency. nih.gov

Furthermore, the development of catalyst-free and solvent-free reaction conditions represents a significant step towards truly green synthesis. frontiersin.org For example, reactions conducted under aerobic conditions without a catalyst, sometimes with the aid of a simple salt additive, have been reported for the synthesis of quinolines. frontiersin.org These approaches minimize waste and reduce the environmental impact associated with chemical synthesis.

A notable synthesis of a related compound, ethyl 4-chloro-7-iodoquinoline-3-carboxylate, involves a multi-step process that could be adapted for greener alternatives. The reported synthesis involves the reaction of 3-iodoaniline (B1194756) with diethyl 2-(ethoxymethylene)malonate, followed by cyclization and chlorination. researchgate.net Each of these steps could potentially be optimized using green chemistry principles, for example, by replacing hazardous reagents or using more energy-efficient reaction conditions.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Quinolines

FeatureTraditional Synthesis (e.g., Skraup, Friedländer)Green Synthesis Approaches
Reaction Conditions High temperatures, strong acidsMilder conditions, often room temperature or microwave heating
Catalysts Often stoichiometric, harsh reagentsRecyclable nanocatalysts, biocatalysts, or catalyst-free
Solvents Often hazardous organic solventsWater, ionic liquids, or solvent-free conditions
Byproducts Often significant and hazardousMinimal byproducts, often water is the only one
Efficiency Can have low yields and long reaction timesOften higher yields and shorter reaction times

Integration into Flow Chemistry or Automated Synthesis Platforms

Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology in chemical manufacturing, offering numerous advantages over traditional batch processing. azolifesciences.comnewdrugapprovals.orgacs.orgresearchgate.net These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and high-throughput synthesis. The integration of the synthesis of this compound and its derivatives into flow chemistry platforms is a promising area for future research.

The synthesis of quinoline derivatives has already been successfully demonstrated in flow reactors. For example, a continuous flow process for the Doebner-von Miller reaction has been developed, offering a rapid and green route to quinoline derivatives. researchgate.net Similarly, a continuous-flow strategy for the photochemical synthesis of 3-substituted quinolines has been reported, allowing for the safe and rapid production of these compounds. acs.org These examples highlight the feasibility of adapting the synthesis of this compound to a continuous flow process.

An automated flow synthesis platform could enable the rapid optimization of reaction conditions, such as temperature, pressure, and catalyst loading, leading to improved yields and purity of the final product. Furthermore, the modular nature of flow chemistry allows for the "telescoping" of multiple synthetic steps into a single, continuous process, which can significantly reduce production time and costs. newdrugapprovals.org This would be particularly advantageous for the multi-step synthesis of functionalized quinolines.

Exploration of Novel Catalytic Systems for Functionalization

The iodine atom at the 7-position of this compound serves as a versatile handle for a wide range of catalytic cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecules. The exploration of novel and more efficient catalytic systems for these transformations is a key area of future research.

Palladium-catalyzed cross-coupling reactions are particularly well-suited for the functionalization of iodoquinolines. These reactions, which were awarded the Nobel Prize in Chemistry in 2010, have become indispensable tools in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a powerful method for forming carbon-carbon bonds and can be used to introduce aryl, heteroaryl, or vinyl substituents at the 7-position.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the iodoquinoline with a terminal alkyne, using a palladium catalyst and a copper co-catalyst. This opens up possibilities for creating extended π-systems and further functionalization of the alkyne group.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the iodoquinoline with an amine in the presence of a palladium catalyst. This is a crucial transformation for the synthesis of many biologically active compounds.

Recent advancements in catalysis have led to the development of highly active and selective catalyst systems for these reactions, often with very low catalyst loadings. The use of specialized ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), can significantly improve the efficiency and scope of these transformations. Furthermore, research into copper-catalyzed and other transition-metal-catalyzed C-H activation reactions offers new avenues for the direct functionalization of the quinoline core, potentially at other positions as well. researchgate.net

Table 2: Overview of Catalytic Functionalization Reactions for 7-Iodoquinolines

ReactionCoupling PartnerBond FormedCatalyst System
Suzuki-Miyaura Boronic acid/esterC-C (sp2-sp2)Palladium catalyst, base
Sonogashira Terminal alkyneC-C (sp2-sp)Palladium catalyst, copper co-catalyst, base
Buchwald-Hartwig AmineC-NPalladium catalyst, base

Design and Synthesis of Advanced Materials Incorporating the Quinoline-3-carboxylate Motif

The unique electronic and structural features of the quinoline-3-carboxylate scaffold make it an attractive building block for the design and synthesis of advanced materials with tailored properties.

Polymers: The incorporation of the quinoline-3-carboxylate moiety into polymer backbones or as pendant groups can lead to materials with interesting optical, electronic, and biological properties. For instance, quinoline-containing polymers have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. researchgate.net A patent has described quinoline-containing polymers for use as transfection agents to deliver oligonucleotides into cells. google.com The presence of the carboxylate group offers a site for further modification and cross-linking, allowing for the fine-tuning of the material's properties.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. wikipedia.org The quinoline-3-carboxylate unit can serve as a versatile linker for the construction of novel MOFs. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can coordinate to metal centers, leading to the formation of diverse and stable framework structures. nih.govnih.gov These quinoline-based MOFs could find applications in gas storage and separation, catalysis, and sensing. For example, a zinc-organic framework containing a quinoline-2,6-dicarboxylate linker has been shown to be a highly selective fluorescent sensor for iron(III) ions. nih.gov

Covalent Organic Frameworks (COFs): Similar to MOFs, COFs are crystalline porous polymers, but they are composed of light elements linked by strong covalent bonds. The synthesis of quinoline-linked COFs has been reported, demonstrating their high stability and porosity. nih.gov The quinoline-4-carboxylic acid motif within these COFs allows for the exfoliation of the bulk material into 2D nanosheets, which have shown promise for applications such as heavy metal ion adsorption. nih.gov The incorporation of the this compound motif could introduce additional functionality and opportunities for post-synthetic modification.

The continued exploration of these research directions will undoubtedly unlock the full potential of this compound as a valuable building block for the development of new technologies in medicine, materials science, and beyond.

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